molecular formula C8H9N3 B2705300 6,7-dimethyl-3H-imidazo[4,5-c]pyridine CAS No. 2445792-18-5

6,7-dimethyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B2705300
CAS No.: 2445792-18-5
M. Wt: 147.181
InChI Key: NSXDEPGNEWTCRU-UHFFFAOYSA-N
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Description

“6,7-dimethyl-3H-imidazo[4,5-c]pyridine” is a derivative of imidazopyridine, a heterocyclic compound that plays a crucial role in numerous disease conditions . The imidazopyridines are known for their wide range of biological activities, including acting as GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, and NSAIDs .


Synthesis Analysis

The synthesis of imidazopyridines often starts with the derivatives of 2,3-diaminopyridine, which are usually produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical and Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Imidazo[1,2-a]pyridine Scaffold as Therapeutic Agents

Imidazo[1,2-a]pyridine, a similar bicyclic heterocyclic ring, is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. This includes potential uses as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, and proton pump inhibitors. The scaffold is present in various marketed preparations and has been modified structurally to develop novel therapeutic agents (A. Deep et al., 2016).

Synthesis for Enhanced Biological Activity

The synthesis of imidazo[1,2-a]pyridines, using inexpensive catalysts and mild conditions, is crucial in pharmaceutical applications. Recent efforts in developing new methods for synthesizing these compounds involve readily available substrates and catalysts, aiming to enhance biological activity (Chitrakar Ravi & S. Adimurthy, 2017).

Pharmacological Properties

Imidazo[1,2-a]pyridine has gained interest in medicinal chemistry due to its pharmacological properties. This paper discusses the recent progress in understanding the pharmacological aspects of this scaffold, focusing on enzyme inhibitors, receptor ligands, and anti-infectious agents (C. Enguehard-Gueiffier & A. Gueiffier, 2007).

Imaging Agents in Alzheimer’s Disease

Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their binding affinity to amyloid plaques, suggesting potential use as imaging agents in Alzheimer's disease (F. Zeng et al., 2006).

New Antituberculosis Agents

Imidazo[1,2-a]pyridine carboxamides have shown promising in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. This opens new directions for developing antitubercular agents (Zhaoyang Wu et al., 2016).

Photodynamic Therapy Agent for Tumor Cells

A fluorescent imidazo[1,5-a]pyridinium salt, with water solubility and fluorescence emission, has been identified as a potential photodynamic therapy agent against tumor cells. This salt causes cell death under UVA-LED irradiation due to mitochondrial damage (Fumitoshi Yagishita et al., 2019).

Anti-Tuberculosis Activity Against Drug-Resistant Strains

Compounds synthesized from imidazo[1,2-a]pyridine-3-carboxamides demonstrate potent activity against multi- and extensive drug-resistant tuberculosis strains, offering a new class of anti-TB agents (Garrett C. Moraski et al., 2011).

Fluorescent Probes for Cell Membrane Studies

Imidazo[1,5-a]pyridine-based fluorophores, due to their photophysical properties, are suitable as cell membrane probes. Their interaction with liposomes as an artificial membrane model has been successfully tested, encouraging further investigations in this field (G. Renno et al., 2022).

N-Heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes, with potential applications in various chemical processes (M. Alcarazo et al., 2005).

Akt Kinase Antagonist Activity

Imidazo[4,5-c]pyridine analogs have been identified as antagonists of Akt kinase, a key target in cancer and arthritis treatments (B. Lippa, 2007).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazo show different biological activities and are used in a variety of everyday applications . Therefore, the future directions of “6,7-dimethyl-3H-imidazo[4,5-c]pyridine” could potentially be in the development of new drugs for various diseases .

Properties

IUPAC Name

6,7-dimethyl-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-6(2)9-3-7-8(5)11-4-10-7/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXDEPGNEWTCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CN=C1C)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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